molecular formula C16H9BrF2N2O2 B12333840 (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile

(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile

Cat. No.: B12333840
M. Wt: 379.15 g/mol
InChI Key: LJWJTZQGFJHYNO-QINSGFPZSA-N
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Description

(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups, including a bromobenzoyl group, a difluorophenylamino group, and a hydroxyprop-2-enenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromobenzoyl group: This can be achieved by bromination of benzoyl chloride using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the difluorophenylamino group: This step may involve the reaction of 2,4-difluoroaniline with an appropriate intermediate, such as an acyl chloride or ester.

    Formation of the hydroxyprop-2-enenitrile moiety: This can be synthesized through a Knoevenagel condensation reaction between malononitrile and an aldehyde, followed by hydrolysis and subsequent functional group transformations.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), thiols (RSH).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Primary amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: Compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

    Drug development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

    Material science: The compound’s unique chemical properties may make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can involve binding to the active site of an enzyme, altering receptor conformation, or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(Z)-3-chlorobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile: Similar structure with a chlorine atom instead of bromine.

    (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-dichlorophenyl)amino]-3-hydroxyprop-2-enenitrile: Similar structure with chlorine atoms instead of fluorine.

Uniqueness

The presence of both bromine and fluorine atoms in (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile may impart unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H9BrF2N2O2

Molecular Weight

379.15 g/mol

IUPAC Name

(Z)-3-(3-bromophenyl)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxyprop-2-enamide

InChI

InChI=1S/C16H9BrF2N2O2/c17-10-3-1-2-9(6-10)15(22)12(8-20)16(23)21-14-5-4-11(18)7-13(14)19/h1-7,22H,(H,21,23)/b15-12-

InChI Key

LJWJTZQGFJHYNO-QINSGFPZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O

Origin of Product

United States

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